Hydroxy-PEG12-t-butyl ester

説明

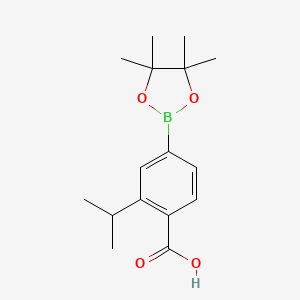

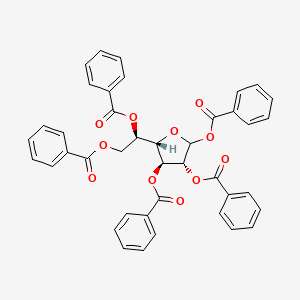

Hydroxy-PEG12-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of this compound is C31H62O15 . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate . The canonical SMILES is CC©©OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO .Physical And Chemical Properties Analysis

The molecular weight of this compound is 674.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 15 . The compound has a rotatable bond count of 40 . The exact mass is 674.40887127 g/mol . The topological polar surface area is 157 Ų . The heavy atom count is 46 .科学的研究の応用

Drug Delivery Systems

Hydroxy-PEG12-t-butyl ester derivatives have been employed to improve the bioactivity and pharmacokinetics of drugs. For instance, PEG conjugates of α4 integrin inhibitors, which maintain sustained levels and bioactivity in vivo following subcutaneous administration, utilized t-butyl esters for effective drug delivery (Smith et al., 2013). Similarly, PEGylated derivatives of ibuprofen were synthesized to study their hydrolytic behavior and potential for controlled drug release, highlighting the adaptability of these compounds in modulating drug release profiles (Davaran et al., 2006).

Biomaterial Development

This compound compounds have been pivotal in the development of hydrolysis-resistant biomaterials for various applications, including tissue scaffolding and implantable devices. The study on the new end group structure of poly(ethylene glycol) for hydrolysis-resistant biomaterials exemplifies this application (Tong et al., 2011). Additionally, the creation of poly(ionic liquid)-based quasi-solid-state copolymer electrolytes for lithium-sulfur batteries demonstrates the versatility of these compounds in creating materials with strong chemical capture for dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).

Surface Modification for Bioconjugation

Surface modification techniques utilizing this compound derivatives have been developed for bioconjugation to improve the interface between biomaterials and biological systems. Atomic force microscopy-based thermal lithography of poly(tert-butyl acrylate) block copolymer films has been explored for area-selective surface chemical modification, enabling covalent immobilization of biomolecules on micrometer and nanometer scales for enhanced biointerface properties (Duvigneau et al., 2008).

作用機序

Target of Action

Hydroxy-PEG12-t-butyl ester is primarily used as a PEG linker . The primary targets of this compound are other molecules that require increased solubility in aqueous media .

Mode of Action

This compound contains a hydroxyl group and a t-butyl ester . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

Its hydrophilic peg spacer is known to increase solubility in aqueous media , which could enhance bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is linked to. In general, its use as a PEG linker can enhance the solubility, stability, and potentially the efficacy of those molecules .

Action Environment

Environmental factors such as pH can influence the action of this compound. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions .

生化学分析

Biochemical Properties

Hydroxy-PEG12-t-butyl ester plays a significant role in biochemical reactions, particularly in proteomics research. The compound interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group of this compound enables it to form hydrogen bonds with amino acid residues in proteins, facilitating its use in protein modification and conjugation reactions. Additionally, the hydrophilic PEG spacer increases the solubility of the compound in aqueous media, making it suitable for use in various biochemical assays .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophilic nature allows it to penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can lead to changes in cell signaling pathways, affecting gene expression and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form hydrogen bonds and other non-covalent interactions with biomolecules. The hydroxyl group of the compound can interact with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the t-butyl ester group can be deprotected under acidic conditions, allowing for further chemical modifications. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The hydroxyl group of the compound can be metabolized by oxidoreductases, leading to the formation of reactive intermediates. Additionally, the t-butyl ester group can be hydrolyzed by esterases, resulting in the release of the carboxyl group. These metabolic transformations can affect the compound’s activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates the compound’s diffusion across cell membranes, while the hydroxyl group can interact with intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, the hydroxyl group can be phosphorylated, directing the compound to the nucleus or other organelles. This subcellular localization can modulate the compound’s effects on cellular processes .

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O15/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h32H,4-29H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVFHUCPREVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)

![2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3164356.png)